An In-depth Technical Guide to Diethylphosphatoethyltriethoxysilane
An In-depth Technical Guide to Diethylphosphatoethyltriethoxysilane
Abstract: Diethylphosphatoethyltriethoxysilane (DEPETS) is a versatile organosilane that has garnered significant interest across various scientific and industrial fields. Its unique molecular architecture, featuring a hydrolyzable triethoxysilane group and a functional diethyl phosphonate moiety, allows it to act as a molecular bridge between inorganic and organic materials. This dual functionality makes it an effective coupling agent, a key component in the formation of advanced hybrid materials, a potent corrosion inhibitor, and a halogen-free flame retardant. This technical guide provides a comprehensive overview of the fundamental chemistry, synthesis, and multifaceted applications of DEPETS. It is intended for researchers, materials scientists, and professionals in drug development, offering in-depth mechanistic insights, detailed experimental protocols, and a summary of key performance data to facilitate its application in advanced research and development.
Introduction to Diethylphosphatoethyltriethoxysilane
Diethylphosphatoethyltriethoxysilane, often abbreviated as DEPETS, is a bifunctional organosilane. The triethoxysilyl group provides a reactive site for hydrolysis and condensation, leading to the formation of stable siloxane bonds (Si-O-Si) with inorganic substrates or other silane molecules. The diethyl phosphonate group imparts unique chemical reactivity and properties, which are leveraged in a variety of applications.
The strategic combination of these two functional groups within a single molecule allows for the precise engineering of material properties at the molecular level. This guide will explore the synthesis of this compound, its fundamental chemical properties, and its diverse applications, with a focus on the underlying chemical mechanisms that govern its performance.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DEPETS is essential for its effective application. These properties dictate its reactivity, processing conditions, and compatibility with other materials.
| Property | Value | Reference |
| CAS Number | 757-44-8 | [1] |
| Molecular Formula | C12H29O6PSi | [1] |
| Molecular Weight | 328.41 g/mol | [1] |
| Appearance | Clear, colorless to light yellow liquid | [2][3] |
| Boiling Point | 141 °C at 2 mmHg | [2] |
| Density | 1.031 g/mL at 25 °C | [4] |
| Refractive Index | 1.423 - 1.425 at 20 °C | [2] |
| Flash Point | 70 °C | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2][4] |
Synthesis of Diethylphosphatoethyltriethoxysilane
The primary route for the synthesis of DEPETS is the hydrosilylation of diethyl vinylphosphonate with triethoxysilane. This reaction involves the addition of the Si-H bond of triethoxysilane across the carbon-carbon double bond of diethyl vinylphosphonate, typically catalyzed by a platinum complex, such as Karstedt's catalyst.
Reaction Mechanism: Hydrosilylation
The hydrosilylation reaction proceeds via a catalytic cycle, which is generally accepted to involve the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene, migratory insertion of the alkene into the Pt-H or Pt-Si bond, and finally, reductive elimination of the product to regenerate the catalyst.
Caption: Synthesis of DEPETS via platinum-catalyzed hydrosilylation.
Experimental Protocol: Synthesis of DEPETS
The following protocol is a representative procedure for the laboratory-scale synthesis of DEPETS.
Materials:
-
Diethyl vinylphosphonate
-
Triethoxysilane
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. The system is purged with argon or nitrogen to ensure an inert atmosphere.
-
Charging the Reactor: The flask is charged with diethyl vinylphosphonate and anhydrous toluene.
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Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.
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Addition of Triethoxysilane: Triethoxysilane is added dropwise to the stirred reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band (around 1620 cm⁻¹).
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Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Diethylphosphatoethyltriethoxysilane.
Mechanisms of Action and Applications
The bifunctional nature of DEPETS allows it to participate in a wide range of chemical interactions, making it a valuable component in various applications.
As a Coupling Agent and for Surface Modification
DEPETS is an effective coupling agent for improving the adhesion between inorganic substrates (such as glass, silica, and metal oxides) and organic polymers. The mechanism involves the hydrolysis of the triethoxysilane groups to form reactive silanol groups, which then condense with hydroxyl groups on the inorganic surface to form stable covalent bonds. The diethyl phosphonate group can then interact with the polymer matrix through various mechanisms, including hydrogen bonding or by imparting specific chemical functionality.
Caption: Mechanism of surface modification using DEPETS.
This protocol describes the functionalization of silica nanoparticles with DEPETS to create a phosphonate-functionalized surface.
Materials:
-
Silica nanoparticles
-
DEPETS
-
Ethanol (anhydrous)
-
Ammonium hydroxide (catalyst)
-
Deionized water
Procedure:
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Dispersion of Nanoparticles: Disperse the silica nanoparticles in a mixture of ethanol and deionized water using sonication.
-
Addition of Catalyst: Add a catalytic amount of ammonium hydroxide to the nanoparticle suspension and stir.
-
Addition of DEPETS: Add DEPETS to the suspension and continue stirring at room temperature for 24 hours.
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Washing and Collection: Collect the functionalized nanoparticles by centrifugation. Wash the particles repeatedly with ethanol to remove unreacted DEPETS and by-products.
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Drying: Dry the modified silica nanoparticles in a vacuum oven.
Characterization of Modified Surfaces:
| Technique | Expected Outcome | Reference |
| Contact Angle Goniometry | A decrease in the water contact angle, indicating a more hydrophilic surface due to the phosphonate groups. | [5] |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of P 2p and Si 2p peaks corresponding to the phosphonate and silane moieties on the surface. | [6][7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of characteristic peaks for P=O and Si-O-Si bonds. | [1][8] |
In Sol-Gel Synthesis of Hybrid Materials
DEPETS is a valuable precursor in the sol-gel synthesis of organic-inorganic hybrid materials.[1][8] It can be co-condensed with other silicon alkoxides, such as tetraethoxysilane (TEOS), to create a silica network with covalently bound phosphonate groups.[1] These hybrid materials exhibit unique properties, including enhanced thermal stability, flame retardancy, and the ability to chelate metal ions.
This protocol describes the synthesis of a porous silica-phosphate hybrid xerogel using DEPETS and TEOS.
Materials:
-
Tetraethoxysilane (TEOS)
-
Diethylphosphatoethyltriethoxysilane (DEPETS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (catalyst)
Procedure:
-
Sol Preparation: In a beaker, mix TEOS, DEPETS, and ethanol.
-
Hydrolysis: In a separate beaker, prepare a solution of deionized water and hydrochloric acid. Add this solution to the alkoxide mixture while stirring vigorously.
-
Gelation: Continue stirring until the sol forms a gel. The gelation time will depend on the concentration of reactants and catalyst.
-
Aging: Age the gel in a sealed container for several days to allow for further condensation and strengthening of the network.
-
Drying: Dry the gel under controlled conditions (e.g., in an oven with controlled humidity and temperature) to obtain a xerogel.
As a Corrosion Inhibitor
The phosphonate group in DEPETS plays a crucial role in its ability to inhibit the corrosion of metals, particularly steel and magnesium alloys.[3][4] The proposed mechanism involves the adsorption of the DEPETS molecule onto the metal surface. The phosphonate group can chelate with metal ions on the surface, forming a protective, passivating film that acts as a barrier to corrosive agents. The triethoxysilane group can hydrolyze and crosslink to form a dense, hydrophobic siloxane layer, further enhancing the protective properties.
Quantitative Performance Data: Corrosion Inhibition
| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Carbon Steel | CO2-saturated brine | 25 ppm | 90.7 | [9] |
| Carbon Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 98 | [10] |
| Q235 Carbon Steel | Simulated concrete pore solution + NaCl | 3.783 x 10⁻⁴ M | ~90% after 16h | [11] |
As a Flame Retardant
DEPETS is an effective halogen-free flame retardant for a variety of polymers. Its flame retardant mechanism is believed to be a combination of condensed-phase and gas-phase actions. In the condensed phase, the phosphorus-containing moiety can promote the formation of a protective char layer upon heating, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles. In the gas phase, phosphorus-containing radicals can be released, which can quench the high-energy radicals (H• and OH•) that propagate the combustion process in the flame.
Quantitative Performance Data: Flame Retardancy
| Polymer Matrix | DEPETS Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Reference |
| Poly(butylene terephthalate) (PBT) | 10 | 36.4 | V-0 | [12] |
| Poly(lactic acid) (PLA) | 4 | 30.8 | V-0 | [13] |
| Epoxy Resin | 10 (as part of a composite) | 37 | V-0 | [14] |
Safety and Handling
DEPETS is a reactive chemical and should be handled with appropriate safety precautions. It is classified as an eye irritant and may cause skin and respiratory irritation.[6]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials, such as strong oxidizing agents and strong acids or bases. Keep containers tightly sealed.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If skin contact occurs, wash with soap and water.
Conclusion
Diethylphosphatoethyltriethoxysilane is a highly versatile and functional organosilane with a broad spectrum of applications. Its unique bifunctional nature allows for the precise tuning of material properties, making it a valuable tool for researchers and engineers in materials science, surface chemistry, and polymer technology. A thorough understanding of its synthesis, chemical properties, and mechanisms of action, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation materials and technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (2-DIETHYLPHOSPHATOETHYL)TRIETHOXYSILANE, tech | [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
